molecular formula C10H11NO2 B11911646 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy-

1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy-

Cat. No.: B11911646
M. Wt: 177.20 g/mol
InChI Key: LYUSIVBLDQMUIH-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group. The presence of an amino group at the 6th position and a methoxy group at the 4th position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

The synthesis of 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting material can be a substituted benzaldehyde, which undergoes a series of reactions including condensation, cyclization, and reduction to yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- include:

    1H-Inden-1-one, 2,3-dihydro-: Lacks the amino and methoxy groups, making it less versatile in biological applications.

    1H-Inden-1-one, 6-amino-2,3-dihydro-: Similar structure but without the methoxy group, affecting its chemical reactivity and interactions.

    1H-Inden-1-one, 4-methoxy-2,3-dihydro-:

The presence of both amino and methoxy groups in 1H-Inden-1-one, 6-amino-2,3-dihydro-4-methoxy- makes it unique and valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-amino-4-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H11NO2/c1-13-10-5-6(11)4-8-7(10)2-3-9(8)12/h4-5H,2-3,11H2,1H3

InChI Key

LYUSIVBLDQMUIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCC2=O)N

Origin of Product

United States

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